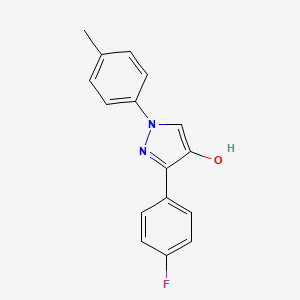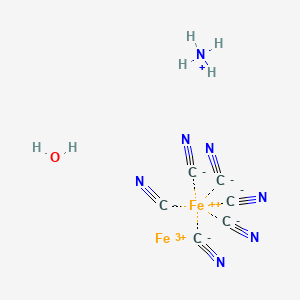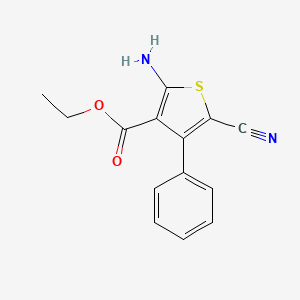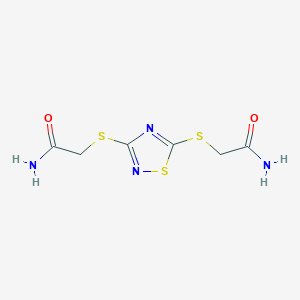
(R)-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is an organic compound that features a silyl ether protecting group and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol typically involves the protection of an alcohol group with a tert-butyldimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The alkyne functionality can be introduced through various methods, such as the Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for selective reactions and modifications.
Biology and Medicine
In biological and medicinal research, compounds with alkyne groups are often used in click chemistry for bioconjugation and labeling studies. The silyl ether protecting group ensures stability and selectivity during these processes.
Industry
In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action for ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol depends on its specific application. In synthetic chemistry, the silyl ether group protects the alcohol from unwanted reactions, while the alkyne group can participate in various coupling reactions. The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-((Trimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
®-1-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol: Similar structure but with the alkyne group in a different position.
Uniqueness
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is unique due to the combination of the tert-butyldimethylsilyl protecting group and the alkyne functionality. This combination allows for selective reactions and stability under various conditions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H20O2Si |
|---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3/t9-/m1/s1 |
InChI Key |
RSIBPEBNXDSOJQ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C#C)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)



![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)


![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
